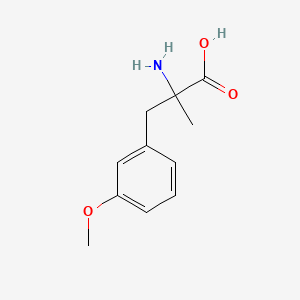![molecular formula C12H8N2O2 B1597344 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid CAS No. 58457-37-7](/img/structure/B1597344.png)
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
概要
説明
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is a compound with a molecular weight of 212.21 . The IUPAC name for this compound is 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid and related compounds has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is based on the 2,7,-tricarboxy-1H-pyrrolo[2,3-f]quinoline-4,5-dione . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is part of the class of organic compounds known as pyrroloquinoline quinones . These compounds usually bear a carboxylic acid group at the C-2, C-7, and C-9 positions .Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is a solid at room temperature .科学的研究の応用
Proton Transfer Studies
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid: is utilized in the study of proton-transfer reactions. These molecules possess hydrogen bond donor and acceptor groups, leading to the formation of cyclic dimers in their crystals. Research indicates that compression up to 10 GPa leads to strengthening of the intermolecular hydrogen bond within the cyclic dimers .
Antileishmanial Agents
Derivatives of 1H-pyrrolo[3,2-h]quinoline have been synthesized and evaluated for their efficacy against visceral leishmaniasis (VL). This research is crucial for developing new treatments for this parasitic disease .
Antitumor Activity
Functional derivatives of this compound have shown potential in antitumor applications. The heterocyclic fragment of 1H-pyrrolo[3,2-h]quinoline is a known pharmacophore, with some compounds exhibiting antitumor activity .
Antimicrobial Properties
The same derivatives that show promise in antitumor applications also display antimicrobial properties. This broadens the scope of its application in fighting various bacterial infections .
Antifungal Uses
In addition to its antimicrobial properties, certain derivatives of 1H-pyrrolo[3,2-h]quinoline have been found to possess antifungal activities, which could be beneficial in treating fungal infections .
Antiviral Applications
The antiviral potential of 1H-pyrrolo[3,2-h]quinoline derivatives adds another layer to its multifaceted applications in medical science, particularly in the development of new antiviral drugs .
Antioxidant Effects
Research has also indicated that some derivatives of 1H-pyrrolo[3,2-h]quinoline exhibit antioxidant properties, which are important in protecting cells from oxidative stress .
Anti-inflammatory and Anticoagulant Activities
Lastly, the anti-inflammatory and anticoagulant activities of 1H-pyrrolo[3,2-h]quinoline derivatives make them candidates for the development of new therapeutic agents in these fields .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway can facilitate cancer initiation, progression, and resistance to cancer therapy .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
特性
IUPAC Name |
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)9-6-8-4-3-7-2-1-5-13-10(7)11(8)14-9/h1-6,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRJTXAQMCUSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C(N3)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207154 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid | |
CAS RN |
58457-37-7 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



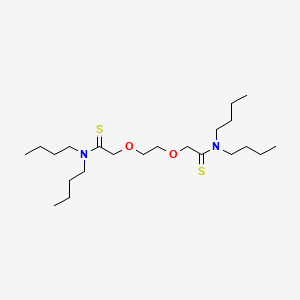



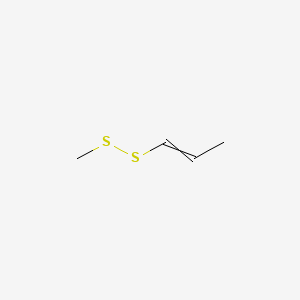

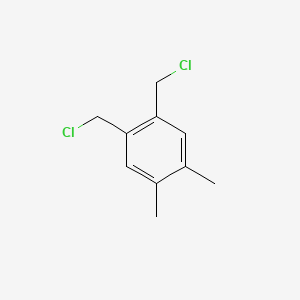
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)
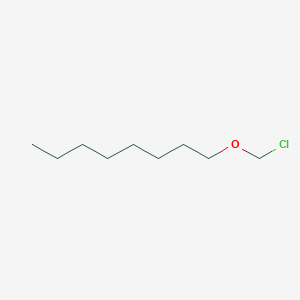
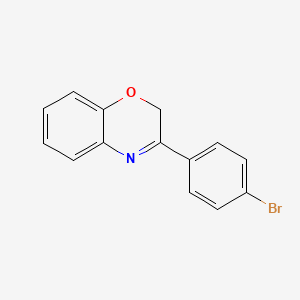
![1-Phenyl-4-[1,2,2-tris(4-phenylphenyl)ethenyl]benzene](/img/structure/B1597273.png)
